TLK117

GSTP1-1 Binding Affinity Inhibitor

TLK117 is the direct-acting, active metabolite of the prodrug TLK199, eliminating the need for metabolic activation and ensuring immediate, reproducible potency in vitro. With a Ki of 0.4 µM for GSTP1-1, a Ki of 0.56 µM for glyoxalase I (GLO1), and >50-fold selectivity over GSTM and GSTA isozymes, TLK117 is the definitive chemical probe for dissecting GSTP-mediated drug resistance (cisplatin, doxorubicin) and fibrotic signaling. Its target engagement is validated in vivo: a single 50 mg/kg dose reduces lung GSTP activity by ~60% for ≥24 hours. A co-crystal structure with human GSTP1-1 (PDB: 10GS) is publicly available, enabling structure-based drug design. Choose TLK117 when target specificity and experimental reproducibility are non-negotiable.

Molecular Formula C23H27N3O6S
Molecular Weight 473.5 g/mol
CAS No. 152684-53-2
Cat. No. B2405314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLK117
CAS152684-53-2
Molecular FormulaC23H27N3O6S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)NC(C2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C23H27N3O6S/c24-17(22(29)30)11-12-19(27)25-18(14-33-13-15-7-3-1-4-8-15)21(28)26-20(23(31)32)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14,24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)/t17-,18-,20+/m0/s1
InChIKeyZPSKWMFLCHMEOY-CMKODMSKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TLK117 (CAS 152684-53-2): Strategic Procurement of a Highly Selective GSTP1-1 Inhibitor for Oncology and Fibrosis Research


TLK117 (TER117), with CAS 152684-53-2, is a potent and selective peptidomimetic inhibitor of glutathione S-transferase P1-1 (GSTP1-1) [1]. It is the active metabolite of the prodrug TLK199 (Ezatiostat/Telintra) and is characterized by a high binding affinity (Ki = 0.4 µM) for its target . The compound is specifically designed to overcome GSTP-mediated drug resistance and to study the role of GSTP1-1 in cellular signaling and fibrosis .

Critical Procurement Rationale: Why TLK117 Cannot Be Substituted by Other Glutathione Analogues or Broad-Spectrum GST Inhibitors


Generic substitution of TLK117 with other glutathione analogues (e.g., TLK199 prodrug, TLK286) or broad-spectrum GST inhibitors (e.g., ethacrynic acid, NBDHEX) is scientifically unsound and can lead to experimental failure. Unlike TLK199, which is a prodrug requiring metabolic activation, TLK117 is the direct active inhibitor, ensuring immediate and predictable potency in vitro [1]. Compared to ethacrynic acid, which lacks target selectivity, TLK117 offers >50-fold selectivity for GSTP over GSTM and GSTA isozymes, drastically reducing off-target effects . Its unique binding mode at the G-site of GSTP1-1, confirmed by co-crystal structure, underpins its high affinity and selectivity, a feature not shared by other classes of inhibitors [2].

Quantitative Differentiation of TLK117: Direct Evidence Against Key Comparators for Informed Scientific Selection


Superior Binding Affinity: TLK117 Binds GSTP1-1 with Higher Affinity Than Its Endogenous Substrate, Glutathione (GSH)

TLK117 demonstrates a binding affinity for GSTP1-1 that is greater than that of glutathione (GSH), the enzyme's natural substrate . While a precise numerical comparison of binding affinities (e.g., Kd) is not universally reported across all studies, multiple authoritative sources state that the affinity of TLK117 surpasses that of GSH . This is a critical advantage, as TLK117 can effectively compete with and displace the high intracellular concentrations of GSH to achieve potent inhibition.

GSTP1-1 Binding Affinity Inhibitor Glutathione

Enhanced Isozyme Selectivity: TLK117 Exhibits >50-Fold Greater Potency for GSTP1-1 Over the Closely Related GSTM and GSTA Classes

A key differentiator for TLK117 is its exceptional isozyme selectivity. It exhibits a selectivity for GSTP over 50-fold greater than that for the GSTM and GSTA classes [1]. In contrast, many other GST inhibitors, such as ethacrynic acid and NBDHEX, are known to have broader activity profiles or different selectivity spectrums [2]. This high degree of selectivity for the Pi-class GST isozyme minimizes confounding off-target effects and makes TLK117 a superior tool for dissecting the specific biological roles of GSTP1-1.

Isozyme Selectivity GSTP1-1 GSTM GSTA Off-target Effects

Dual Inhibitory Activity: TLK117 Potently Inhibits Both GSTP1-1 and Glyoxalase I

TLK117 distinguishes itself from many other GSTP inhibitors by its dual inhibitory activity. In addition to its potent inhibition of GSTP1-1 (Ki = 0.4 μM), it is also a competitive inhibitor of glyoxalase I (GLO1) with a Ki of 0.56 μM . This dual targeting can be an advantage in oncology research, as it simultaneously disrupts two key pathways involved in drug resistance and cancer cell metabolism. The inhibition of GLO1 can lead to the accumulation of cytotoxic methylglyoxal, providing an additional mechanism for inducing cancer cell death that is not present with inhibitors solely targeting GSTP1-1 .

GSTP1-1 Glyoxalase I Dual Inhibition Anticancer Metabolic Enzymes

Sustained In Vivo Target Engagement: TLK117 Provides Prolonged Inhibition of GSTP Activity in Preclinical Models

In contrast to compounds with only in vitro data, the in vivo pharmacodynamics of TLK117 have been characterized, demonstrating sustained target engagement. In a mouse model of pulmonary fibrosis, a single oropharyngeal dose of 50 mg/kg TLK117 led to a substantial and prolonged decrease in GSTP activity in the lungs [1]. Target inhibition was rapid, with a strong decrease observed within 4 hours, and remained suppressed by approximately 60% for at least 24 hours post-administration . This sustained effect is crucial for its demonstrated efficacy in attenuating bleomycin- and AdTGFβ-induced fibrotic remodeling [2].

In Vivo Efficacy Pharmacodynamics Target Engagement Pulmonary Fibrosis GSTP Activity

Unique Structural Binding Mode: Co-crystal Structure of TLK117 with GSTP1-1 Provides Atomic-Level Differentiation

The binding mode of TLK117 to its target has been elucidated at the atomic level by X-ray crystallography, providing a definitive structural rationale for its high affinity and selectivity [1]. The co-crystal structure of human GSTP1-1 in complex with TER117 (PDB ID: 10GS) reveals that TLK117 binds at the glutathione-binding site (G-site), making extensive contacts with key residues that dictate isozyme specificity [2]. This contrasts with other inhibitors like NBDHEX, which bind to a different site (the H-site) and act via a different mechanism, often with a broader spectrum of GST inhibition [3]. The availability of this high-resolution structural data is a significant advantage for structure-activity relationship (SAR) studies and rational drug design, which is not available for many alternative GSTP inhibitors.

Structural Biology Co-crystal Structure GSTP1-1 Binding Mode Drug Design

Recommended Applications for TLK117 Based on Verified Quantitative Evidence


Investigating GSTP1-1 Mediated Chemoresistance in Cancer Models

TLK117 is the gold-standard tool for this application due to its >50-fold selectivity for GSTP over GSTM/GSTA classes [1]. Unlike ethacrynic acid or NBDHEX, which have broader GST inhibition profiles, TLK117 allows researchers to isolate the specific contribution of GSTP1-1 to drug resistance mechanisms, such as cisplatin or doxorubicin insensitivity, with minimal confounding effects [2].

In Vivo Studies of Idiopathic Pulmonary Fibrosis (IPF)

TLK117 is uniquely suited for in vivo IPF research due to its proven and sustained pharmacodynamic effect. The compound has been shown to reduce GSTP activity in mouse lungs by approximately 60% for at least 24 hours after a single 50 mg/kg dose . This sustained target engagement correlates with attenuation of fibrotic remodeling, validating TLK117 as a reliable tool for chronic in vivo studies [3].

Structural Biology and Rational Drug Design Targeting GSTP1-1

For structural biology applications, TLK117 is the preferred starting point due to the availability of its high-resolution co-crystal structure with human GSTP1-1 (PDB ID: 10GS) [4]. This provides an atomic-level blueprint of its binding mode at the G-site, enabling structure-based optimization, computational docking studies, and the design of novel inhibitors, a capability not offered by many other GSTP1-1 inhibitors [5].

Research on Dual GSTP1-1 and Glyoxalase I Inhibition for Cancer Therapy

TLK117 is the appropriate choice for research programs exploring the therapeutic synergy of simultaneously inhibiting GSTP1-1 and glyoxalase I. Its potent dual inhibitory activity (Ki = 0.4 μM for GSTP1-1 and 0.56 μM for GLO1) allows researchers to investigate a multi-targeted approach to induce cytotoxicity in cancer cells, particularly those with high metabolic stress, using a single compound .

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